molecular formula C18H11ClF3NO5 B11161400 6-chloro-4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one

6-chloro-4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one

Cat. No.: B11161400
M. Wt: 413.7 g/mol
InChI Key: HKEJSIZAQMCGDO-UHFFFAOYSA-N
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Description

6-chloro-4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a complex organic compound that features a chromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one typically involves multiple steps, including the formation of the chromenone core and the introduction of the nitro and trifluoromethyl groups. One common synthetic route involves:

    Formation of the Chromenone Core: This can be achieved through a condensation reaction between a suitable phenol derivative and an ethyl acetoacetate under acidic conditions.

    Introduction of the Nitro Group: Nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.

    Introduction of the Trifluoromethyl Group: This can be done using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique functional groups that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro and trifluoromethyl groups can enhance the compound’s ability to penetrate cell membranes and bind to target proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol: Similar structure but lacks the chromenone core.

    6-chloro-4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]chromen-2-one: A closely related compound with slight variations in functional groups.

Uniqueness

6-chloro-4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is unique due to its combination of a chromenone core with nitro and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H11ClF3NO5

Molecular Weight

413.7 g/mol

IUPAC Name

6-chloro-4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]chromen-2-one

InChI

InChI=1S/C18H11ClF3NO5/c1-2-9-5-17(24)28-15-8-16(12(19)7-11(9)15)27-14-4-3-10(18(20,21)22)6-13(14)23(25)26/h3-8H,2H2,1H3

InChI Key

HKEJSIZAQMCGDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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